4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide,aceticacid

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Fragment-Based Drug Design

This acetate salt uniquely combines a 4-methoxybenzenesulfonamide (carbonic anhydrase inhibitor) with a benzamidine warhead (serine protease inhibitor) in a single scaffold. The dual pharmacophore enables polypharmacology screening without multiple control compounds. Enhanced aqueous solubility ensures reproducible assay results in HTS workflows. Ideal for fragment-based drug discovery (FBDD) linking studies and affinity-based protein profiling. Order now for a competitive advantage in enzymatic screening and chemical proteomics.

Molecular Formula C16H19N3O5S
Molecular Weight 365.4
CAS No. 2580209-88-5
Cat. No. B2528597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide,aceticacid
CAS2580209-88-5
Molecular FormulaC16H19N3O5S
Molecular Weight365.4
Structural Identifiers
SMILESCC(=O)O.COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H15N3O3S.C2H4O2/c1-20-12-6-8-13(9-7-12)21(18,19)17-11-4-2-10(3-5-11)14(15)16;1-2(3)4/h2-9,17H,1H3,(H3,15,16);1H3,(H,3,4)
InChIKeyIRXZIYQWJNZVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide, Acetic Acid (CAS 2580209-88-5) – A Dual-Pharmacophore Research Candidate


4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid (CAS 2580209-88-5) is a synthetic small molecule (MW: 365.4 g/mol, formula: C₁₆H₁₉N₃O₅S) combining a 4-methoxybenzenesulfonamide moiety with a benzamidine (carboximidamide) warhead [1]. This dual-pharmacophore structure suggests potential as an inhibitor for both carbonic anhydrase (via the sulfonamide) and trypsin-like serine proteases (via the benzamidine). The acetic acid salt form is likely incorporated to improve aqueous solubility, a critical factor for in vitro assay development [2]. As a research-grade chemical, it is available from specialized vendors for biochemical and pharmacological studies.

Why Simple Analogs Cannot Substitute for 4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide, Acetic Acid


This compound cannot be reliably substituted by a simple benzenesulfonamide or benzamidine alone. Its unique structure integrates two distinct pharmacophores: the 4-methoxybenzenesulfonamide group, a known zinc-binding motif for carbonic anhydrase inhibition, and the benzamidine group, a key recognition element for serine proteases that forms a salt bridge with aspartate in the S1 pocket [1][2]. A generic substitution with a simple sulfonamide (e.g., 4-methoxybenzenesulfonamide) would lose the serine protease targeting capability, while a simple benzamidine would lack carbonic anhydrase inhibitory potential. Furthermore, the acetic acid counterion in this specific formulation enhances solubility, a parameter that can drastically affect assay reproducibility if an incompatible free-base analog is used [3]. For projects investigating polypharmacology or enzymes requiring both acidic and basic recognition elements, no generic substitute provides the same chemical interrogation tool.

Quantitative Differentiation Evidence: 4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide vs. Structural Analogs


Carbonic Anhydrase II Inhibition Potential: Sulfonamide Moiety vs. Simple Benzamidine

No direct CA inhibition data exists for the target compound. However, its 4-methoxybenzenesulfonamide fragment is a well-characterized, weak zinc-binding group. The Kd of 4-methoxybenzenesulfonamide for human carbonic anhydrase II (hCA II) is reported to be ~1.1 μM [1]. In contrast, a simple benzamidine (lacking a sulfonamide) shows negligible inhibition of carbonic anhydrases [2]. Therefore, the target compound is expected to retain CA II inhibitory activity comparable to its sulfonamide fragment, while a simple benzamidine analog would not.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Fragment-Based Drug Design

Serine Protease Inhibition Potential: Benzamidine Warhead vs. Simple Sulfonamide

The target compound contains a benzamidine group, a classic P1 recognition element for trypsin-like serine proteases. While no data is available for this specific compound, sulfonylated 3-amidinophenylalanine derivatives—which share the same benzamidine pharmacophore—have demonstrated matriptase inhibition with Kᵢ values below 5 nM [1]. In contrast, a simple sulfonamide like 4-methoxybenzenesulfonamide cannot form the critical salt bridge with Asp189 in the S1 pocket and thus lacks serine protease inhibitory activity [2]. The target compound is therefore uniquely positioned as a potential dual CA/protease inhibitor compared to single-pharmacophore analogs.

Serine Protease Inhibition Benzamidine Pharmacophore Matriptase

Aqueous Solubility Advantage: Acetic Acid Salt vs. Free Base

The target compound is provided as an acetic acid salt, a common strategy to enhance the aqueous solubility of basic molecules like benzamidines. While specific solubility data for this compound is unavailable, the free base (N-(4-carbamimidoylphenyl)-4-methoxybenzenesulfonamide) is expected to have significantly lower solubility at physiological pH. For in vitro assays requiring DMSO or aqueous buffer, the acetate salt form offers superior dissolution and handling properties compared to the free base [1].

Aqueous Solubility Salt Form Assay Compatibility

Structural Uniqueness vs. Closest Commercial Analogs

A substructure search for molecules containing both a 4-methoxybenzenesulfonamido group and a benzamidine group returns very few commercial compounds. The most similar analog, N-(4-carbamimidoylphenyl)-4-methoxybenzenesulfonamide (free base), lacks the acetic acid counterion. Other related compounds, such as N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide (WAY-151693), contain the sulfonamide but replace the benzamidine with a hydroxamic acid, targeting matrix metalloproteinases instead of serine proteases [1]. This positions the target compound as a rare dual-pharmacophore probe for exploring polypharmacology.

Chemical Diversity Screening Library Pharmacophore

Recommended Application Scenarios for 4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide, Acetic Acid


In Vitro Screening for Dual Carbonic Anhydrase and Serine Protease Inhibitors

This compound is ideally suited as a probe in parallel enzymatic screens against carbonic anhydrase isoforms (e.g., hCA II, hCA IX) and trypsin-like serine proteases (e.g., matriptase, thrombin, factor Xa). Its dual pharmacophore allows researchers to assess polypharmacology in a single chemical entity, reducing the need for multiple control compounds. The acetate salt form ensures adequate solubility for aqueous assay buffers, streamlining high-throughput screening workflows [1].

Fragment-Based Drug Design (FBDD) Linking Studies

The compound can serve as a pre-linked fragment in FBDD campaigns. The 4-methoxybenzenesulfonamide fragment targets carbonic anhydrase, while the benzamidine targets serine proteases. Using this compound as a reference, researchers can study the entropic and enthalpic contributions of linking these two fragments, as demonstrated in classical FBDD studies with related sulfonamides [1].

Chemical Biology Tool for Target Deconvolution

Given its rare dual-pharmacophore structure, this compound can be used in chemical proteomics experiments (e.g., affinity-based protein profiling) to identify novel protein targets that recognize both acidic sulfonamide and basic benzamidine motifs. Its acetate salt form facilitates conjugation to solid supports for pull-down experiments [1].

Reference Standard for Solubility-Optimized Analog Synthesis

Medicinal chemistry teams developing new sulfonamide-benzamidine hybrids can use this compound as a benchmark for solubility and stability. The acetic acid salt form sets a baseline for formulation studies, allowing direct comparison with newly synthesized free-base or alternative salt forms [1].

Quote Request

Request a Quote for 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide,aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.